molecular formula C15H10F3N B1611451 5-(4-(Trifluoromethyl)phenyl)-1H-indole CAS No. 163105-69-9

5-(4-(Trifluoromethyl)phenyl)-1H-indole

Cat. No. B1611451
CAS RN: 163105-69-9
M. Wt: 261.24 g/mol
InChI Key: NUCXSZRYNNYZIB-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethyl)phenyl)-1H-indole, also known as TFMI, is a synthetic compound that belongs to the class of indole derivatives. It is a potent and selective activator of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in the regulation of various physiological and pathological processes. TFMI has been extensively studied in recent years due to its unique pharmacological properties and potential applications in several fields of research.

Scientific Research Applications

Antioxidant and Antimicrobial Properties

  • Synthesis and Antimicrobial Evaluation : Novel derivatives, including those with the 1H-indole structure, have been synthesized and evaluated for antioxidant and antimicrobial properties. Compounds containing the 1,2,4-triazole-5(4H)-thione moiety showed potent antioxidant capabilities (Baytas, Kapçak, Çoban, & Özbilge, 2012).

Structural Analysis and Synthesis

  • Hirshfeld Surface Analysis and DFT Calculations : The indole nucleus, a key component in many biologically active molecules, has been structurally analyzed through X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, providing insights into its interactions and stability (Geetha et al., 2019).
  • Crystal Structure Analysis : The crystal structure of compounds with the indole derivative, such as 3-(6-Methoxy­benzothia­zol-2-yldiazen­yl)-1-methyl-2-phenyl-1H-indole, provides valuable data for understanding molecular interactions and geometry (Hökelek, Seferoğlu, Şahin, & Kaynak, 2007).

Pharmacological Activities

  • Pharmacological Activities Evaluation : Indoles, including the specific derivative 5-substituted-1H-indole, have been explored for their vast range of pharmacological applications, such as anti-inflammatory and analgesic activities (Basavarajaiah & Mruthyunjayaswamya, 2021).

Solubility and Chemical Properties

  • Solubility Measurement : The solubility of 2-phenyl-1H-indole, an important chemical intermediate, in various organic solvents has been measured, providing crucial information for its use in organic syntheses (Liu, Chen, An, & Li, 2020).

Biochemical Inhibition Studies

  • p97 Inhibition Study : A study of phenyl indole chemotypes, including trifluoromethyl-indole inhibitors, has revealed important insights into biochemical inhibition mechanisms, particularly for the AAA ATPase p97 (Alverez et al., 2015).

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N/c16-15(17,18)13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-19-14/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCXSZRYNNYZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437051
Record name 5-[4-(trifluoromethyl)phenyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(Trifluoromethyl)phenyl)-1H-indole

CAS RN

163105-69-9
Record name 5-[4-(trifluoromethyl)phenyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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